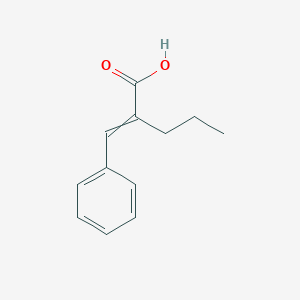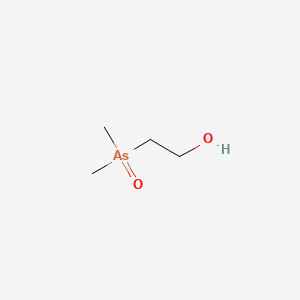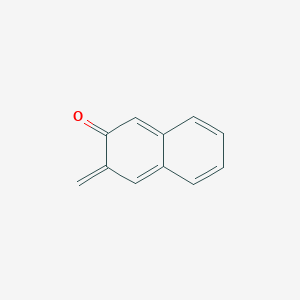![molecular formula C12H20O3Si B14430721 2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol CAS No. 80841-11-8](/img/structure/B14430721.png)
2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol is an organic compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to a propane-2-peroxol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol typically involves the introduction of the trimethylsilyl group to the phenyl ring, followed by the formation of the peroxide linkage. One common method involves the reaction of 3-hydroxyphenylpropane with trimethylsilyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to oxidation conditions to form the peroxide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide linkage can be cleaved under oxidative conditions to form corresponding alcohols or ketones.
Reduction: Reduction of the peroxide group can yield alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in oxidative stress studies.
Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol involves the interaction of its peroxide group with various molecular targets. The peroxide linkage can undergo homolytic cleavage to generate reactive oxygen species, which can then interact with cellular components. This compound may also act as a radical scavenger, thereby exerting antioxidant effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-, trimethylsilyl ester
- Pyruvic acid, (p-trimethylsiloxy)phenyl-, trimethylsilyl ester
Uniqueness
2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol is unique due to its specific structural arrangement, which combines the properties of a trimethylsilyl group and a peroxide linkage
Propiedades
Número CAS |
80841-11-8 |
|---|---|
Fórmula molecular |
C12H20O3Si |
Peso molecular |
240.37 g/mol |
Nombre IUPAC |
[3-(2-hydroperoxypropan-2-yl)phenoxy]-trimethylsilane |
InChI |
InChI=1S/C12H20O3Si/c1-12(2,15-13)10-7-6-8-11(9-10)14-16(3,4)5/h6-9,13H,1-5H3 |
Clave InChI |
SSDHELYAYCTLAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=CC=C1)O[Si](C)(C)C)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


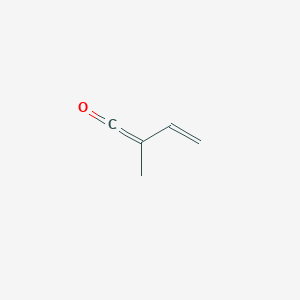

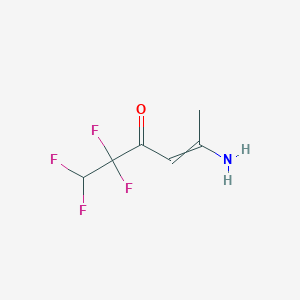
![[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14430660.png)
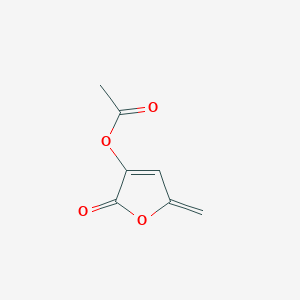



![2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14430681.png)


